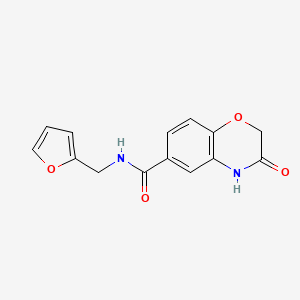

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Description

N-(2-Furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a heterocyclic compound featuring a benzoxazine core with a 3-oxo-3,4-dihydro substituent, a carboxamide group at position 6, and a 2-furylmethyl moiety on the amide nitrogen. The benzoxazine scaffold is known for its versatility in medicinal chemistry, often explored for anti-inflammatory, antimicrobial, and kinase-modulating activities .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13-8-20-12-4-3-9(6-11(12)16-13)14(18)15-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDWYCMZOIESOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101150285 | |

| Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524039-97-2 | |

| Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524039-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-6-carboxamide, N-(2-furanylmethyl)-3,4-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethylamine with a benzoxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives of the benzoxazine ring.

Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in medicinal chemistry, material science, and environmental studies, supported by relevant data and case studies.

Chemical Properties and Structure

This compound has the following chemical properties:

- Molecular Formula : C14H12N2O4

- Molecular Weight : 272.25608 g/mol

- CAS Number : [not specified in the search results]

The compound features a benzoxazine ring, which is known for its stability and versatility in chemical reactions. This structure allows for various modifications that can enhance its biological activity or physical properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against different cancer cell lines.

Case Study :

In vitro assays demonstrated that this compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting potential as an anticancer agent . Further structural modifications may enhance its efficacy.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

This antimicrobial activity could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Polymer Development

This compound is being explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Research Findings :

Polymer composites containing this benzoxazine derivative exhibited enhanced tensile strength and thermal degradation temperatures compared to traditional polymers . This makes it a candidate for high-performance materials used in aerospace and automotive industries.

Biodegradation Studies

Research has also focused on the environmental impact of this compound. Its biodegradability was assessed through soil microbial assays, revealing that it can be broken down by certain soil bacteria within 30 days.

Case Study :

A study showed a reduction in concentration by over 70% after 30 days of exposure to a mixed bacterial culture . This suggests potential applications in bioremediation strategies for contaminated environments.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan and benzoxazine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Benzoxazine vs. Benzothiazine Derivatives

- Example: 4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (CAS 702662-50-8) Key Difference: Replacement of the benzoxazine oxygen with sulfur creates a benzothiazine core. Substituents: The 2-chloro-6-fluorobenzyl group introduces steric bulk and electron-withdrawing effects, which may enhance target binding specificity compared to the simpler furylmethyl group in the target compound .

Dimeric Benzoxazine Structures

- Example: Balcinrenone (INN: C20H18FN3O5) Key Difference: A dimeric structure with two benzoxazine units linked via a carbonyl group and a 7-fluoro substituent.

Substituent Variations on the Amide Nitrogen

| Compound Name | Substituent on Amide Nitrogen | Molecular Weight | Key Properties |

|---|---|---|---|

| Target Compound | 2-Furylmethyl | 314.3 g/mol | Moderate hydrophilicity; π-π interactions |

| N-(3-Fluoro-2-methylphenyl) derivative | 3-Fluoro-2-methylphenyl | 342.3 g/mol | Increased electronegativity; steric hindrance |

| ROR-gamma Modulator () | 2-(Piperidin-1-yl)phenylmethyl | ~500 g/mol* | High lipophilicity; CNS penetration potential |

| Compound | Triazolopyridinyl + methylsulfanyl | 397.45 g/mol | Bioisosteric replacement; metabolic stability |

*Estimated based on structural complexity.

Functional Group Additions

- Example : N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide

Bioisosteric Replacements

- Example: N-[(1S)-3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl] derivative () Replacement: Triazolopyridine replaces furan.

Therapeutic Implications and Research Trends

- Target Compound: Limited activity data available, but benzoxazines are frequently investigated for CNS disorders (e.g., GABA modulation) and anti-inflammatory targets .

- Balcinrenone: Associated with metabolic and fibrotic diseases, leveraging fluorine’s electronegativity for enhanced binding .

- ROR-gamma Modulators : Highlight the scaffold’s adaptability in nuclear receptor targeting, a growing area in autoimmune therapy .

Biological Activity

N-(2-furylmethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound can be characterized by the following properties:

- Molecular Formula : C15H14N2O3

- Molecular Weight : 286.28 g/mol

- CAS Number : 353261-64-0

Antioxidant Properties

Research indicates that derivatives of benzoxazines exhibit significant antioxidant activity. For example, a study highlighted the synthesis of various 2-oxo-benzo[1,4]oxazine derivatives, which demonstrated potent antioxidant effects in assays like DPPH and FRAP. The compounds were found to be more effective than standard antioxidants such as butylated hydroxytoluene (BHT) .

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored extensively. A particular focus has been on their ability to inhibit cancer cell proliferation. For instance, a series of 3,4-dihydrobenzoxazine derivatives showed promising results against various cancer cell lines, indicating their potential as therapeutic agents .

Neuropharmacological Effects

Some studies have investigated the neuropharmacological effects of benzoxazine derivatives. For example, certain compounds have been identified as serotonin receptor antagonists. Research demonstrated that modifications at specific positions on the benzoxazine ring could enhance receptor binding affinity and antagonistic activity .

Case Studies

- Case Study on Antioxidant Activity :

- Case Study on Anticancer Activity :

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.